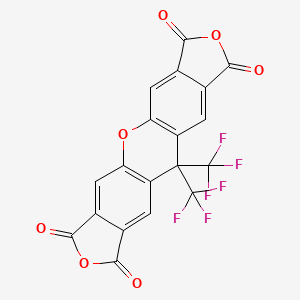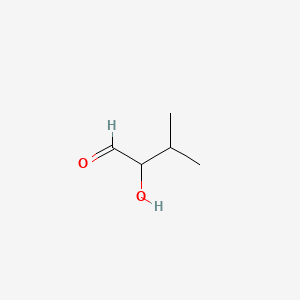
2-Hydroxy-3-methylbutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-methylbutanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a hydroxyl group (-OH) and a formyl group (-CHO) attached to a branched carbon chain. This compound is known for its role in various chemical reactions and its significance in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-methylbutanal can be synthesized through several methods. One common method involves the Strecker degradation of amino acids, where amino acids react with reducing sugars under heat to form aldehydes . Another method involves the hydroformylation of isobutene, where isobutene reacts with hydrogen and carbon monoxide to form the aldehyde .
Industrial Production Methods
In industrial settings, this compound is often produced through the fermentation of food products. The combination of fermentation followed by heat treatment optimizes the formation of this compound . Additionally, it can be produced through the isomerization of 3-methylbut-3-en-1-ol using catalysts such as CuO-ZnO .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-methylbutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can participate in aldol reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) for oxidation.
Reducing agents: Such as sodium borohydride (NaBH₄) for reduction.
Major Products Formed
The major products formed from these reactions include:
Acids: From oxidation.
Alcohols: From reduction.
Aldol products: From aldol reactions.
Applications De Recherche Scientifique
2-Hydroxy-3-methylbutanal has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in drug development.
Industry: It is used in the production of perfumes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-methylbutanal involves its reactivity due to the presence of the aldehyde group. The slightly positive carbon atom in the aldehyde group is susceptible to nucleophilic attacks, making it reactive in various chemical reactions . This reactivity allows it to participate in oxidation, reduction, and substitution reactions, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbutanal:
2-Methylbutanal: Another branched-chain aldehyde with similar properties.
2-Hydroxy-3-methylbutanoic acid: A structural derivative of butyric acid.
Uniqueness
2-Hydroxy-3-methylbutanal is unique due to the presence of both a hydroxyl group and a formyl group, which allows it to participate in a wider range of chemical reactions compared to other similar aldehydes .
Propriétés
Numéro CAS |
67755-97-9 |
|---|---|
Formule moléculaire |
C5H10O2 |
Poids moléculaire |
102.13 g/mol |
Nom IUPAC |
2-hydroxy-3-methylbutanal |
InChI |
InChI=1S/C5H10O2/c1-4(2)5(7)3-6/h3-5,7H,1-2H3 |
Clé InChI |
VKYKDJZVZBURQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14016209.png)
![{4h,5h,6h-Pyrrolo[1,2-b]pyrazol-2-yl}methyl acetate](/img/structure/B14016220.png)
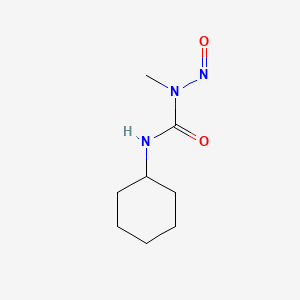
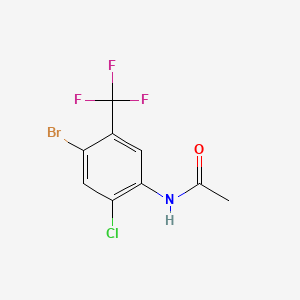
![8-chloro-4-oxo-5-[2-(4-phenylphenyl)ethyl]-1H-quinoline-3-carboxylic acid](/img/structure/B14016233.png)
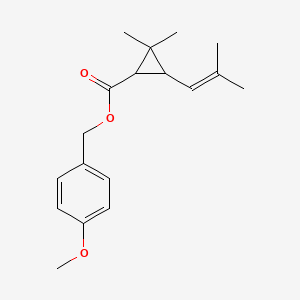

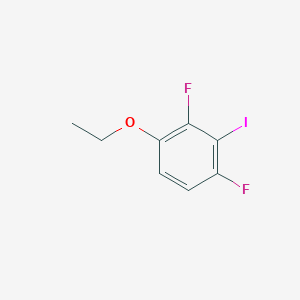
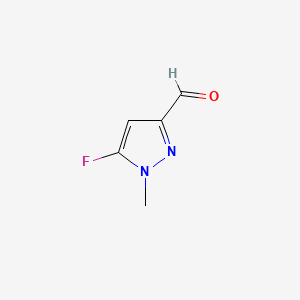
![2-([1,1'-Biphenyl]-4-yl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B14016280.png)
![Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14016281.png)
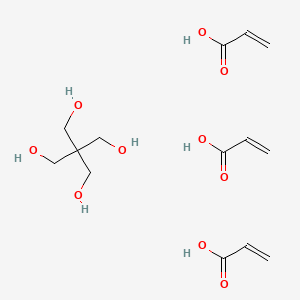
![2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile](/img/structure/B14016283.png)
